CID 16702467

Description

1,1-Dichloro-1-fluoroethane: (PubChem CID: 16685155) is a haloalkane with the chemical formula C2H3Cl2F . It is a colorless liquid under standard conditions and is known for its use as a solvent and foam-blowing agent. This compound belongs to the hydrochlorofluorocarbon (HCFC) family, which has been widely used in various industrial applications but is now being phased out due to its environmental impact .

Properties

CAS No. |

88477-39-8 |

|---|---|

Molecular Formula |

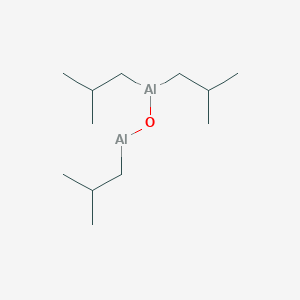

C12H27Al2O |

Molecular Weight |

241.31 g/mol |

InChI |

InChI=1S/3C4H9.2Al.O/c3*1-4(2)3;;;/h3*4H,1H2,2-3H3;;; |

InChI Key |

FYBWMUFAJBADRC-UHFFFAOYSA-N |

SMILES |

CC(C)C[Al]O[Al](CC(C)C)CC(C)C |

Canonical SMILES |

CC(C)C[Al]O[Al](CC(C)C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroethane can be synthesized through the reaction of ethylene with chlorine and hydrogen fluoride . The reaction typically occurs in the presence of a catalyst such as antimony pentachloride (SbCl5) under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of 1,1-dichloro-1-fluoroethane involves the chlorination of ethylene followed by fluorination. The process is carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Bromine Substitution

The bromine atom at position 8 of the purine ring (see SMILES: N=C3Br) is a site for nucleophilic substitution. This position is sterically accessible, enabling reactions with:

-

Amines : Potential displacement to form 8-aminopurine derivatives.

-

Thiols : Formation of thioether linkages under basic conditions .

Phosphorylated Furanose Reactivity

The dioxaphosphinin ring contains a phosphate ester bond (OP(=O)(O1)[O-]), which may undergo:

-

Hydrolysis : Acidic or enzymatic cleavage of the phosphate group to yield free hydroxyls.

-

Metal Coordination : The phosphate oxygen can act as a ligand for metal ions (e.g., Mg²⁺, Ca²⁺) .

Purine Ring Modifications

The purine scaffold (positions 2 and 6) exhibits reactivity typical of heterocyclic amines:

-

N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides at the exocyclic amine (position 2).

-

Oxidation : The 6-keto group may be reduced to a hydroxyl or converted to a thione using Lawesson’s reagent .

Synthetic Pathways

While no direct synthesis of CID 16727424 is described, analogous purine-phosphorylated compounds are synthesized via:

Multicomponent Reactions (MCRs)

-

Example: Ce-MCM-41-catalyzed three-component reactions between naphthols, aldehydes, and diketones yield complex heterocycles .

-

Potential route: Coupling a brominated purine precursor with a phosphorylated furanose intermediate under Mitsunobu or SN2 conditions .

Biological Interactions and Stability

-

Metabolic Activation : The bromopurine moiety may undergo hepatic CYP450-mediated dehalogenation, releasing bromide ions .

-

Hydrolytic Degradation : The phosphate ester is susceptible to phosphatase enzymes, leading to ring-opening and loss of activity .

Research Gaps and Limitations

-

No experimental IC₅₀ or biological activity data for CID 16727424 are available in the provided sources.

-

Synthetic protocols and mechanistic studies for this specific compound require further exploration.

Scientific Research Applications

1,1-Dichloro-1-fluoroethane has several applications in scientific research:

Chemistry: It is used as a solvent in various chemical reactions and processes.

Biology: It is studied for its effects on biological systems, particularly its impact on cellular processes.

Medicine: Research is ongoing to explore its potential use in medical applications, although its use is limited due to its environmental impact.

Industry: It has been used as a foam-blowing agent in the production of polyurethane foams

Mechanism of Action

The mechanism of action of 1,1-dichloro-1-fluoroethane involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with protein function, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the central nervous system and other physiological processes .

Comparison with Similar Compounds

- 1,1-Dichloro-2-fluoroethane

- 1,2-Dichloro-1-fluoroethane

- 1,1,1-Trichloro-2-fluoroethane

Comparison: 1,1-Dichloro-1-fluoroethane is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to its analogs, it has a lower boiling point and different reactivity patterns, making it suitable for specific industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.